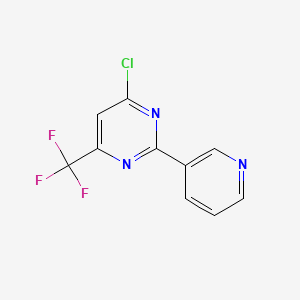
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a pyridin-3-yl group at the 2-position, and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, trifluoromethylpyrimidine, and appropriate reagents for chlorination.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of 3-chloropyridine with a suitable trifluoromethyl-containing precursor.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-yl and trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe molecule in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.
Chemical Synthesis: The compound is utilized in various chemical synthesis applications to create more complex molecules with desired properties.
作用機序
The mechanism of action of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridin-3-yl group can participate in hydrogen bonding and π-π interactions with biological targets.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the substituents on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position, in particular, imparts distinct electronic properties that can enhance the compound’s performance in various applications.
特性
IUPAC Name |
4-chloro-2-pyridin-3-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-8-4-7(10(12,13)14)16-9(17-8)6-2-1-3-15-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGKOOKRVOCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














